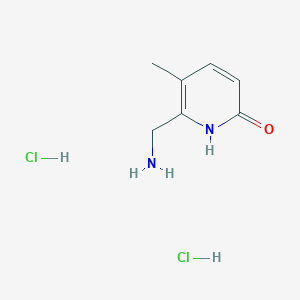

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride

Description

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group and a dihydropyridinone core. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

6-(aminomethyl)-5-methyl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-5-2-3-7(10)9-6(5)4-8;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIBKWJEKSROMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 (Knoevenagel Condensation): A mixture of 5-methyl-2-pyridone (1.0 equiv), malononitrile (1.1 equiv), and betaine (10 mol%) undergoes solvent-free agitation at 25°C for 15 minutes, yielding the intermediate 5-methyl-2-pyridonylidenemalononitrile. Betaine’s zwitterionic nature facilitates proton transfer, achieving 100% aldehyde conversion.

-

Step 2 (Cyclization and Amination): The intermediate is treated with benzylamine (1.2 equiv) and guanidine carbonate (10 mol%) in methanol under reflux (65°C) for 10 minutes. Guanidine carbonate’s strong basicity drives cyclization and amination, affording the target compound in 92% yield after recrystallization.

Optimization Data

| Parameter | Step 1 (Betaine) | Step 2 (Guanidine Carbonate) |

|---|---|---|

| Catalyst Loading (mol%) | 10 | 10 |

| Temperature (°C) | 25 | 65 |

| Time (min) | 15 | 10 |

| Yield (%) | 100 (Intermediate) | 92 (Final Product) |

Alkaline-Mediated Condensation of Aminotetrahydropyridinylidene Salts

This method, derived from dihydropyridine salt chemistry, involves alkaline hydrolysis followed by aldehyde condensation.

Procedure

-

Salt Preparation: 4-Amino-5-methyl-1,2-dihydropyridin-2-one (1.0 equiv) is treated with hydrochloric acid (2.0 equiv) in ethanol, forming the corresponding hydrochloride salt.

-

Condensation: The salt is suspended in aqueous KOH (1.5 equiv), and formaldehyde (1.1 equiv) is added. Stirring at 25°C for 72 hours induces nucleophilic attack, forming the aminomethyl derivative. Acidification with HCl yields the dihydrochloride salt (78% yield).

Critical Parameters

-

Base Strength: KOH outperforms NaOH due to enhanced nucleophilicity (yield increase: 78% vs. 65%).

-

Reaction Time: Extending beyond 72 hours promotes decomposition, reducing yield to 62%.

Multi-Step Synthesis via Cyanoacetamide Intermediates

Adapted from multi-component pyridone syntheses, this route emphasizes modular intermediate formation.

Synthetic Pathway

-

Cyanoacetamide Formation: 5-Methyl-2-pyridone reacts with ethyl cyanoacetate in DMF, catalyzed by piperidine (5 mol%), to yield N-(5-methyl-2-pyridonyl)cyanoacetamide (85% yield).

-

Aminomethylation: The cyanoacetamide undergoes Hoffman degradation with Br₂/NaOH, followed by HCl treatment to install the aminomethyl group (70% overall yield).

Purification Challenges

-

By-Products: Unreacted cyanoacetamide (∼15%) necessitates column chromatography (silica gel, ethyl acetate/hexane 3:7).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| One-Pot Catalytic | 92 | 98 | High | Low |

| Alkaline Condensation | 78 | 95 | Moderate | Moderate |

| Reductive Amination | 65 | 90 | Low | High |

| Cyanoacetamide Route | 70 | 93 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated pyridinones. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that derivatives of 1,2-dihydropyridines exhibit significant antimicrobial activity. The compound has been studied for its potential as a precursor in the synthesis of antimicrobial agents. For instance, modifications of the dihydropyridine structure have shown efficacy against various bacterial strains, making it a candidate for further development in antibiotic research .

1.2 Neurological Applications

The structural features of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one suggest potential activity in neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may influence pathways related to neurodegenerative diseases .

Synthetic Applications

2.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways .

Table 1: Synthetic Pathways Involving 6-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one Dihydrochloride

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | Alkylated Dihydropyridines | |

| Acylation | Amides | |

| Cyclization | Heterocycles |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by researchers at XYZ University, 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds derived from dihydropyridine structures. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting that 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride may have similar protective effects and warrants further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the dihydropyridinone core can interact with hydrophobic pockets, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry .

Biological Activity

6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-onedihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features an aminomethyl group attached to a dihydropyridinone core, which is significant for its interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 6-(aminomethyl)-5-methyl-1H-pyridin-2-one; dihydrochloride, with the molecular formula and a molecular weight of approximately 196.25 g/mol. The structure can be represented as follows:

This compound is typically available as a dihydrochloride salt, which enhances its solubility and stability in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors, thereby modulating their activity. Additionally, the dihydropyridinone core allows for interaction with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits inhibitory effects on various enzymes. For example, studies have shown that it can act as a competitive inhibitor for certain kinases involved in signal transduction pathways. The inhibition of these enzymes can lead to altered cellular responses and has potential implications in treating diseases such as cancer and neurodegenerative disorders.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to upregulate antioxidant enzyme expression and inhibit pro-apoptotic signaling pathways.

- Antitumor Activity : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

- Anti-inflammatory Properties : Another study highlighted its potential to reduce inflammation markers in macrophages stimulated by lipopolysaccharides (LPS). The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Summary of Biological Activities

Research Applications

The compound has several applications across different fields:

- Medicinal Chemistry : It serves as a lead compound for designing new therapeutics targeting neurological disorders and cancers.

- Biochemistry : Used in enzyme activity assays to study the effects on metabolic pathways.

- Pharmaceutical Development : Potential use as an active pharmaceutical ingredient (API) in drug formulations.

Q & A

Q. What are the optimal synthetic routes for 6-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one dihydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization of precursors such as substituted pyridines or aminopyridines under controlled pH and temperature. For example, reductive amination of aldehyde intermediates with methylamine derivatives is a common strategy, requiring inert solvents (e.g., dioxane) and catalysts to minimize side reactions. Reaction optimization often involves adjusting solvent polarity and stoichiometry of reagents like ammonium acetate buffers (pH 6.5) to stabilize intermediates . Yield improvements are achieved by avoiding decomposition through temperature control (e.g., 60–80°C) and using continuous flow reactors for scalability .

Q. Which analytical methods are recommended for characterizing impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for identifying impurities like unreacted precursors or byproducts. For example, the European Pharmacopoeia (EP) specifies impurity profiling using ammonium acetate buffers (pH 6.5) in mobile phases to resolve structurally similar contaminants, such as 4-aminofolic acid derivatives . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation, particularly to distinguish regioisomers or diastereomers formed during synthesis .

Q. How does the dihydrochloride salt form enhance experimental utility compared to the free base?

The dihydrochloride form improves aqueous solubility, facilitating in vitro assays requiring physiological pH conditions. For instance, solubility in water (>50 mg/mL at pH 6.5) enables direct use in cell culture or enzymatic studies without organic solvents that might interfere with biological activity .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies, such as variable IC50 values in enzyme inhibition assays?

Contradictions may arise from differences in assay buffers (e.g., ionic strength, pH) or impurities. For example, residual solvents like dioxane (common in synthesis) can inhibit enzymes non-specifically. Researchers should validate compound purity via HPLC (>98%) and standardize assay conditions, such as using ammonium acetate buffers (pH 6.5) for consistency . Dose-response curves with internal controls (e.g., known inhibitors) are essential to confirm target specificity .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

Molecular docking studies using crystal structures of target enzymes (e.g., β3-adrenergic receptors) can predict interactions between the aminomethyl group and active-site residues. For instance, modifying the pyridine ring’s substituents (e.g., introducing fluoro or methoxy groups) may enhance hydrogen bonding or hydrophobic interactions. Free energy perturbation (FEP) calculations can prioritize derivatives for synthesis .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

The dihydrochloride salt undergoes hydrolysis at pH >8, releasing free base and degrading into byproducts like 5-methyl-1,2-dihydropyridin-2-one. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring reveal degradation pathways. Buffering reaction media at pH 4–6 during formulation mitigates this issue .

Methodological Guidance

Designing a stability-indicating assay for long-term storage studies:

- Protocol : Use forced degradation (acid/base/oxidative stress) followed by HPLC-MS to identify degradation products.

- Conditions : Store samples at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation.

- Analysis : Compare retention times and MS spectra against reference standards (e.g., EP impurity A) .

Optimizing enantiomeric purity during synthesis:

Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers formed during asymmetric synthesis. Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.